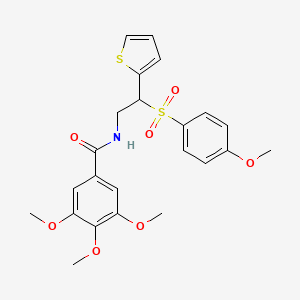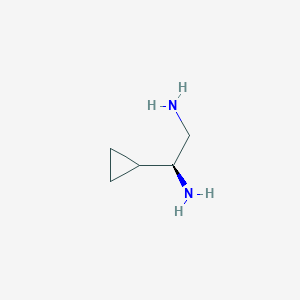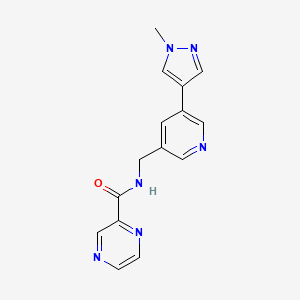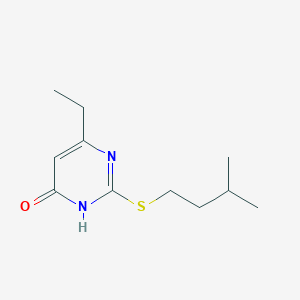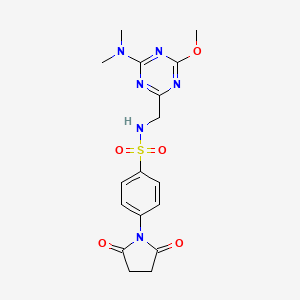
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" is a synthetic organic compound with diverse applications. This compound is notable for its structural complexity, featuring a unique combination of functional groups that contribute to its versatile chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" typically involves multi-step organic reactions. One common route starts with the preparation of the triazine core, followed by alkylation and sulfonation steps. The detailed reaction conditions include:
Triazine Core Formation: : This often involves the reaction of cyanuric chloride with dimethylamine and methoxy-containing reactants under controlled temperatures and solvents like acetone.
Alkylation Step: : Involves reacting the intermediate triazine compound with 4-(2,5-dioxopyrrolidin-1-yl)benzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF).
Sulfonation: : The final step involves the sulfonation of the benzene ring, often using reagents such as chlorosulfonic acid or sulfur trioxide, under low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions, real-time monitoring, and solvent recycling techniques to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" undergoes various types of chemical reactions:
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions occur at the benzene ring and triazine core.
Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the sulfonamide and pyrrolidinone moieties.
Condensation Reactions: : These can occur under specific conditions involving reactive intermediates like imines or enolates.
Common Reagents and Conditions
Substitution: : Common reagents include sodium hydride for nucleophilic substitution and chlorinating agents like thionyl chloride for electrophilic reactions.
Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.
Reduction: : Sodium borohydride or lithium aluminum hydride serve as reducing agents.
Major Products Formed
Substituted triazines, sulfonamides, and pyrrolidinones are the major products, varying based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" finds applications across several fields:
Chemistry: : Used as a reagent in organic synthesis, particularly in the preparation of complex molecular architectures.
Biology: : Explored for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Applied in the development of novel materials, including polymers and advanced coatings.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes, proteins, and receptors, depending on the context of its application.
Pathways Involved: : Mechanisms often involve binding to active sites of enzymes, altering protein conformation and activity, or modulating signal transduction pathways in biological systems.
Comparación Con Compuestos Similares
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" shares similarities with other triazine-based compounds and sulfonamides, such as:
Similar Compounds: : 2,4,6-tris(dimethylamino)-1,3,5-triazine, sulfadiazine, and 1,3,5-triazine-2,4,6-triamine.
Uniqueness: : Its unique structural combination of triazine, sulfonamide, and pyrrolidinone moieties sets it apart, contributing to its distinct chemical reactivity and biological properties.
And there you have it. Would you like to dive deeper into any of these sections?
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5S/c1-22(2)16-19-13(20-17(21-16)28-3)10-18-29(26,27)12-6-4-11(5-7-12)23-14(24)8-9-15(23)25/h4-7,18H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVIBFPTCPSOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

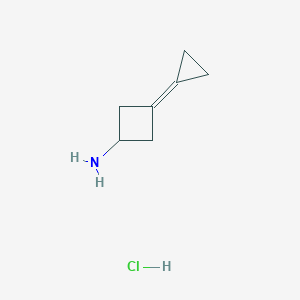
![1-(3-chloro-2-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2992615.png)

![N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2992619.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)
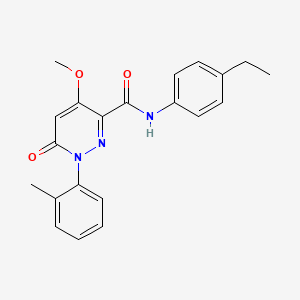
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992624.png)
